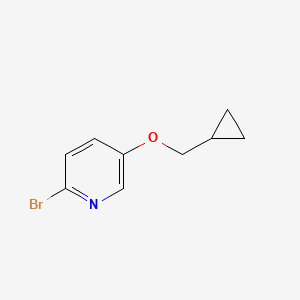
5-(Morpholin-4-ylmethyl)pyridin-2-amine
概要
説明
5-(Morpholin-4-ylmethyl)pyridin-2-amine, also known as MPA, is a chemical compound with a heterocyclic structure . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 5-(Morpholin-4-ylmethyl)pyridin-2-amine is C10H15N3O . The InChI code for the compound is 1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) .Physical And Chemical Properties Analysis
5-(Morpholin-4-ylmethyl)pyridin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 193.25 .科学的研究の応用
Pharmacology
5-(Morpholin-4-ylmethyl)pyridin-2-amine: is explored in pharmacology for its potential as a building block in drug discovery. Its structure is amenable to modifications that can lead to the development of new therapeutic agents . The compound’s morpholine ring and pyridin-2-amine moiety can interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Biochemistry
In biochemistry, this compound serves as a precursor for synthesizing molecules that can modulate biochemical pathways. Its ability to bind with enzymes and receptors allows researchers to study the inhibition or activation of specific biochemical processes .
Materials Science
The compound’s utility in materials science stems from its potential as a monomer for creating novel polymers. These polymers could have unique properties suitable for specialized applications, such as biocompatible materials or components in electronic devices .
Chemical Synthesis
5-(Morpholin-4-ylmethyl)pyridin-2-amine: is used in chemical synthesis as an intermediate. It can undergo various chemical reactions, including alkylation, acylation, and coupling, to yield complex organic molecules. This versatility is crucial for synthesizing new compounds with potential industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. These applications are essential for the qualitative and quantitative analysis of substances in various samples .
Environmental Science
Research in environmental science may leverage this compound to develop sensors or assays for detecting environmental pollutants. Its reactive sites can be tailored to bind with specific contaminants, aiding in environmental monitoring and remediation efforts .
Safety And Hazards
将来の方向性
While specific future directions for 5-(Morpholin-4-ylmethyl)pyridin-2-amine are not mentioned in the literature, morpholine derivatives are a topic of ongoing research due to their wide range of pharmacological activities . Further studies could explore the synthesis, chemical properties, and potential applications of these compounds.
特性
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPFECSWBBZEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylmethyl)pyridin-2-amine | |
CAS RN |
400775-78-2 | |
| Record name | 5-(morpholin-4-ylmethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

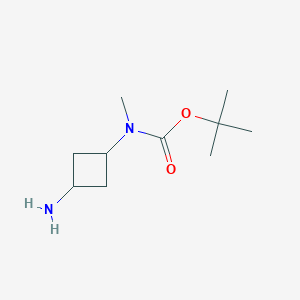

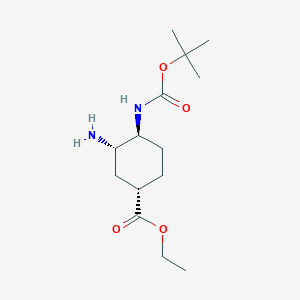

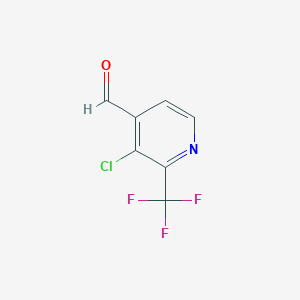

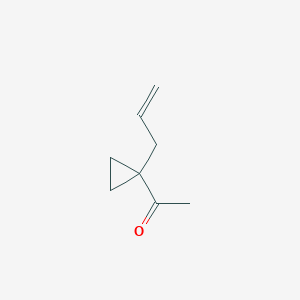
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)
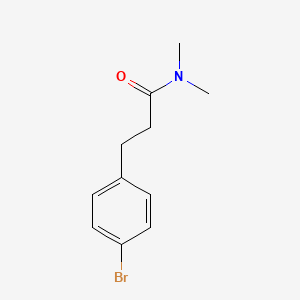
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
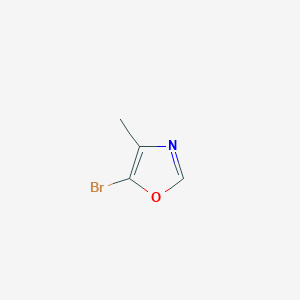
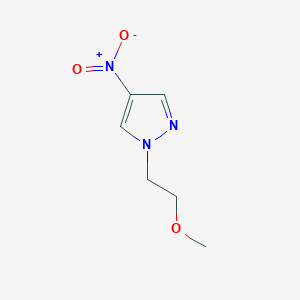
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
